(3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione
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Overview
Description
(3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a synthetic organic compound belonging to the class of chromenes Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves the condensation of 4-ethoxyaniline with chromene-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various functionalized chromenes.
Scientific Research Applications
(3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of (3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(4-methoxyanilino)methylidene]chromene-2,4-dione
- (3E)-3-[(4-chloroanilino)methylidene]chromene-2,4-dione
- (3E)-3-[(4-bromoanilino)methylidene]chromene-2,4-dione
Uniqueness
(3Z)-3-{[(4-ethoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is unique due to the presence of the ethoxy group on the aniline moiety. This functional group can influence the compound’s chemical reactivity, biological activity, and physicochemical properties. Compared to similar compounds with different substituents, the ethoxy group may enhance the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)iminomethyl]-4-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-2-22-13-9-7-12(8-10-13)19-11-15-17(20)14-5-3-4-6-16(14)23-18(15)21/h3-11,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRQPCUIVKSONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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